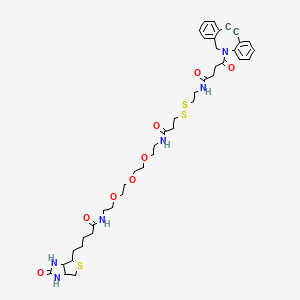
Biotin-PEG3-SS-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-SS-DBCO is a compound that combines biotin, polyethylene glycol (PEG3), a disulfide bond (SS), and dibenzocyclooctyne (DBCO). This compound is widely used in biochemistry and molecular biology for its ability to facilitate bioorthogonal reactions, particularly in the labeling and purification of biomolecules. The presence of biotin allows for strong binding to streptavidin or avidin, making it useful for various applications in research and diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-SS-DBCO involves several steps:
Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: This is achieved by slowly adding 2,2’-dithiodipyridine to a methanol solution of 2-aminoethanethiol hydrochloride and allowing the reaction to proceed overnight at room temperature.
Formation of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: This is done by adding mercaptopropionic acid to the methanol solution of the previously synthesized compound and allowing the reaction to proceed overnight.
Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: This involves adding pentafluorophenol to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previously synthesized compound and triethylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Chromatographic purification is often required to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-SS-DBCO undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules in a copper-free click chemistry reaction.
Disulfide Bond Cleavage: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs in aqueous solutions and does not require a catalyst.
Disulfide Bond Cleavage: Reducing agents like DTT, BME, and TCEP are used under mild conditions to cleave the disulfide bond.
Major Products Formed
Scientific Research Applications
Biotin-PEG3-SS-DBCO has a wide range of applications in scientific research:
Protein Labeling and Purification: The biotin moiety allows for the specific labeling and purification of proteins using streptavidin or avidin affinity techniques.
Bioorthogonal Chemistry: The DBCO group enables copper-free click chemistry, which is useful for labeling biomolecules in living systems without cytotoxic effects.
Drug Delivery: The PEG3 spacer increases the solubility and stability of the compound, making it suitable for drug delivery applications.
Diagnostic Imaging: The compound can be used to label biomolecules for imaging applications in medical diagnostics.
Mechanism of Action
The mechanism of action of Biotin-PEG3-SS-DBCO involves several key steps:
Bioorthogonal Reaction: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage.
Affinity Binding: The biotin moiety binds strongly to streptavidin or avidin, allowing for the specific labeling and purification of biomolecules.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of the biotin-PEG3 moiety.
Comparison with Similar Compounds
Biotin-PEG3-SS-DBCO can be compared with other similar compounds:
Biotin-PEG3-SS-NHS: This compound also contains a biotin moiety and a PEG3 spacer but uses an NHS ester instead of DBCO for conjugation.
Biotin-PEG3-SS-BCN: Similar to this compound, but uses bicyclo[6.1.0]non-4-yne (BCN) instead of DBCO for SPAAC reactions.
This compound: Unique for its use of DBCO, which provides faster reaction kinetics and higher stability in bioorthogonal reactions.
This compound stands out due to its efficient and stable bioorthogonal reactions, making it highly valuable for various applications in biochemistry and molecular biology.
Properties
Molecular Formula |
C42H56N6O8S3 |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53) |
InChI Key |
ZJVGOGQIAYMKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


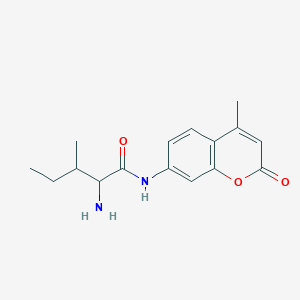
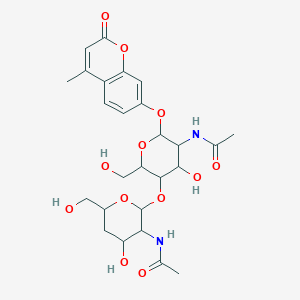
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

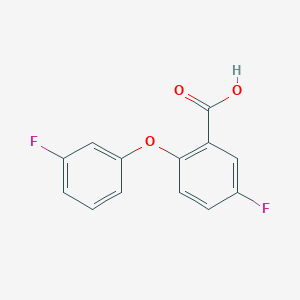
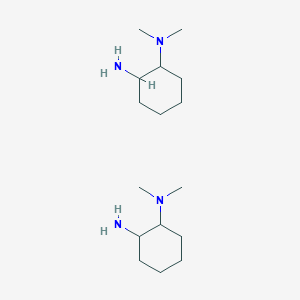
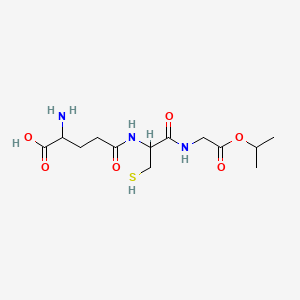
![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)
![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)
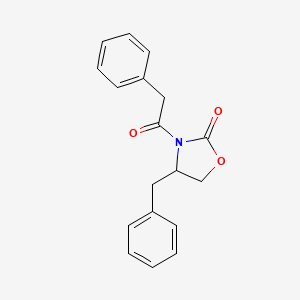
![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)
